苯,1-丁基-4-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "Benzene, 1-butyl-4-methyl-" involves intricate chemical reactions and processes. For example, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, a compound structurally similar to "Benzene, 1-butyl-4-methyl-", has been achieved and its structure determined by single-crystal X-ray diffraction, showcasing the methodological advances in synthesizing complex benzene derivatives (Peng Yan, 2004). Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize benzopyrans, further illustrating the diverse synthetic approaches available for benzene derivatives (A. Bacchi et al., 2004).

科学研究应用

催化和反应介质

苯衍生物,如 1-丁基-3-甲基咪唑氯铝酸离子液体,已被用作弗里德尔-克拉夫茨磺酰化反应的非常规反应介质和路易斯酸催化剂。这些化合物提高了苯等底物的反应性,在环境条件下导致了几乎定量的二芳基砜的产率。已经研究了离子液体路易斯酸度对反应转化率的影响,通过 (27)Al NMR 光谱揭示了反应的机理细节 (Nara, Harjani, & Salunkhe, 2001)。

工业应用

在工业领域,1-丁基-3-甲基咪唑 [四氯铝酸盐] ([BMIM][AlCl4]) 离子液体已用于催化苯与 1-十二烯的烷基化,合成直链烷基苯 (LAB),这是生产洗涤剂的主要成分。间歇反应性能表明反应温度是影响烯烃转化率和 LAB 选择性的关键因素。提出了一种配备特殊钟型沉降-分离-放电装置的连续流反应器,证明了产物混合物从离子液体中就地分离,并测试了离子液体催化剂在烷基化反应中的稳定性 (Qiao, Zhang, Zhang, & Li, 2004)。

液-液平衡和萃取工艺

研究离子液体 4-甲基-N-丁基吡啶四氟硼酸盐 ([mebupy]BF4) 作为液-液萃取中的溶剂已显示出有希望的结果。发现该化合物在分离芳烃和脂肪烃方面有效,芳烃/脂肪烃选择性值与甲苯 + 正庚烷相当,表明其作为工业萃取工艺溶剂的潜力 (Meindersma, Podt, & Haan, 2006)。

聚合工艺

室温离子液体 1-丁基-3-甲基咪唑六氟磷酸盐 ([C4mim][PF6]) 已用于甲基丙烯酸甲酯和苯乙烯的自由基聚合。这种方法快速,并且产率的分子量明显高于从苯中获得的分子量。该工艺还通过避免使用挥发性有机化合物 (VOC) 进行聚合和产品分离,提供了经济和环境优势 (Hong et al., 2002)。

安全和危害

“Benzene, 1-butyl-4-methyl-” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

属性

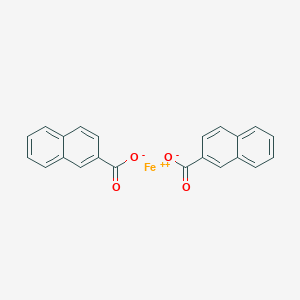

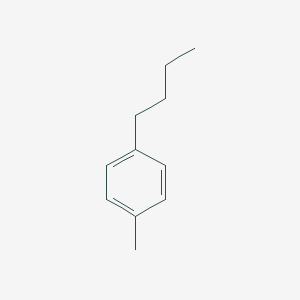

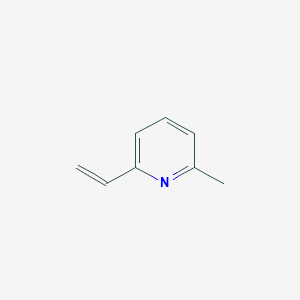

IUPAC Name |

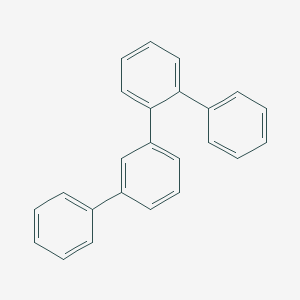

1-butyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBKUBSYOVDBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074272 |

Source

|

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-butyl-4-methyl- | |

CAS RN |

1595-05-7 |

Source

|

| Record name | 1-Butyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)